3-Amino-4-ethoxybenzonitrile
Overview
Description
3-Amino-4-ethoxybenzonitrile is an organic compound with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol. It is characterized by the presence of an amino group (-NH2), an ethoxy group (-OCH2CH3), and a nitrile group (-CN) attached to a benzene ring. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-4-ethoxybenzonitrile can be synthesized through several methods, including the following:
Nucleophilic Aromatic Substitution: This involves the reaction of 4-ethoxybenzonitrile with an amine source under specific conditions to introduce the amino group.
Reductive Amination: This method involves the reduction of 4-ethoxybenzonitrile nitrile group to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis processes that ensure high purity and yield. These processes involve the use of specialized reactors and controlled reaction conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-ethoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group (-NO2).
Reduction: The nitrile group can be reduced to form an amine or an aldehyde.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and halides (Cl-, Br-) are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-amino-4-ethoxybenzoic acid.
Reduction: Formation of 3-amino-4-ethoxybenzylamine or 3-amino-4-ethoxybenzaldehyde.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-4-ethoxybenzonitrile is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is employed in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
3-Amino-4-ethoxybenzonitrile is similar to other compounds with similar functional groups, such as 3-amino-4-methoxybenzonitrile and 3-amino-4-chlorobenzonitrile. its unique ethoxy group imparts distinct chemical and biological properties that differentiate it from these compounds. The presence of the ethoxy group enhances its solubility and reactivity, making it more suitable for certain applications.
Comparison with Similar Compounds
3-Amino-4-methoxybenzonitrile
3-Amino-4-chlorobenzonitrile
3-Amino-4-fluorobenzonitrile
3-Amino-4-bromobenzonitrile
Properties
IUPAC Name |
3-amino-4-ethoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-2-12-9-4-3-7(6-10)5-8(9)11/h3-5H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPQVOPYTZSSMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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